molecular formula C15H21N5O2 B2706292 2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-39-5

2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2706292
CAS No.: 878734-39-5
M. Wt: 303.366
InChI Key: WWNFNEGXBRYQEI-UHFFFAOYSA-N
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Description

2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a purino[7,8-a]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of ethyl, methyl, and propan-2-yl groups through alkylation reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis process is achieved by optimizing reaction parameters such as temperature, pressure, and reagent concentrations. Purification of the final product is typically carried out using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted analogs with various functional groups.

Scientific Research Applications

2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurine
  • 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole
  • 2-Ethyl-4,7,8-trimethyl-6-isopropylpurino[7,8-a]imidazole

Uniqueness

2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific substitution pattern and the presence of both ethyl and propan-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-7-18-13(21)11-12(17(6)15(18)22)16-14-19(8(2)3)9(4)10(5)20(11)14/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNFNEGXBRYQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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